4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide

PXR binding TR-FRET competitive binding

Differentiate your PXR research with this high-affinity (IC₅₀ 10 nM) chromene-furopyridinone. Unlike dominant triazole antagonists, this compound offers a dual agonist (EC₅₀ 1,000 nM) / antagonist (IC₅₀ 2,000 nM) profile in the same HepG2-CYP3A4 system, enabling concentration-dependent PXR activation-to-inhibition studies not possible with pure antagonists. Its unique scaffold aids medicinal chemistry exploration of novel PXR chemical space with differentiated ADME-tox profiles. Ideal as a high-affinity reference ligand for binding assays or as a mild PXR blocker in co-treatment experiments.

Molecular Formula C19H14N2O5
Molecular Weight 350.33
CAS No. 2034272-43-8
Cat. No. B2495696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide
CAS2034272-43-8
Molecular FormulaC19H14N2O5
Molecular Weight350.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
InChIInChI=1S/C19H14N2O5/c22-14-11-16(26-15-4-2-1-3-13(14)15)18(23)20-7-9-21-8-5-12-6-10-25-17(12)19(21)24/h1-6,8,10-11H,7,9H2,(H,20,23)
InChIKeyKSYHJKXFDVUODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034272-43-8): A Chromene-Furopyridinone PXR Ligand for ADME-Tox and Drug‑Interaction Studies


4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide (PubChem CID 119102284) is a synthetic, non‑triazole small molecule that acts as a dual agonist/antagonist of the human pregnane X receptor (hPXR) [1]. The compound belongs to the chromene‑2‑carboxamide class and was disclosed in patent families US 10550091 and US 10947203 as example LC‑8 [2]. It has a molecular weight of 350.3 g mol⁻¹, a computed logP of 1.7, one hydrogen‑bond donor, and five hydrogen‑bond acceptors, indicating a moderately polar, compact scaffold [1].

Why 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide Cannot Be Replaced by Triazole‑Based PXR Modulators


Pregnane X receptor (PXR) modulators are highly scaffold‑dependent; even minor structural changes can switch a compound from pure antagonist to mixed agonist/antagonist, profoundly altering CYP3A4 induction liability [1]. The chromene‑furopyridinone core of this compound is structurally distinct from the 1,4,5‑substituted triazole antagonists that dominate the same patent series [2]. Therefore, procurement of a generic triazole PXR antagonist (e.g., LC‑7 or LC‑1) will not reproduce the unique combination of high‑affinity binding, measurable agonist EC₅₀, and moderate antagonist IC₅₀ that defines the pharmacological signature of LC‑8 [2].

Head‑to‑Head Quantitative Evidence for Selecting 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide Over Structural Analogs


38‑Fold Higher PXR Binding Affinity than Close Triazole Analog LC‑7

In the time‑resolved fluorescence resonance energy transfer (TR‑FRET) hPXR competitive binding assay, 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide (BDBM429599, also designated LC‑8) inhibited BODIPY FL‑vindoline binding with an IC₅₀ of 10 nM [1]. In the same assay series, the structurally related triazole analog LC‑7 (BDBM429598) showed an IC₅₀ of 380 nM, and LC‑1 (BDBM429515) showed an IC₅₀ of 190 nM [2][3]. This corresponds to a 38‑fold and 19‑fold improvement in binding potency, respectively.

PXR binding TR-FRET competitive binding nuclear receptor

Measurable PXR Agonist Activity in HepG2 Cells: A Functional Profile Not Shared by Pure Antagonist Analogs

In a cellular transactivation assay using HepG2 cells co‑expressing hPXR and a CYP3A4‑luciferase reporter, 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide (LC‑8) exhibited agonist activity with an EC₅₀ of 1,000 nM [1]. In contrast, the close analogs LC‑7 and LC‑1 are reported solely as antagonists in the same cellular system, with no agonist EC₅₀ values listed, indicating a purely inhibitory functional profile [2][3].

PXR agonism CYP3A4 induction HepG2 reporter assay dual modulator

Moderate Antagonist Potency Provides a Wider Dynamic Range for Co‑treatment Studies

In antagonist mode, 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide (LC‑8) inhibited rifampicin‑induced PXR activation with an IC₅₀ of 2,000 nM in the HepG2 CYP3A4‑luciferase reporter assay [1]. The triazole analog LC‑7 exhibited a 6.5‑fold more potent antagonist IC₅₀ of 310 nM in the same assay format [2]. This differential positions LC‑8 as a milder antagonist that preserves a wider effective concentration range before full PXR suppression, useful for combination profiling.

PXR antagonism drug‑drug interaction HepG2 co‑treatment assay

High‑Value Research Applications for 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide Based on Quantitative Evidence


High‑Affinity Fluorescent Probe for PXR Competition Binding Assays

With a TR‑FRET binding IC₅₀ of 10 nM—38‑fold below the closest triazole analog—this compound can be used as a high‑affinity reference ligand to validate PXR‑LBD binding assays and to benchmark newly synthesized PXR ligands in competition format [1].

Dual Agonist/Antagonist Tool for CYP3A4 Induction‑Repression Studies

The compound’s measurable agonist EC₅₀ (1,000 nM) combined with its antagonist IC₅₀ (2,000 nM) in the same HepG2‑CYP3A4 reporter system enables researchers to examine the concentration‑dependent transition from PXR activation to inhibition, a feature absent from pure triazole antagonists [2].

Scaffold‑Hopping Template for Non‑Triazole PXR Modulator SAR

As a chromene‑furopyridinone chemotype that is structurally distinct from the triazole‑dominant patent landscape, this compound serves as a starting point for medicinal chemistry campaigns aimed at exploring novel PXR‑modulator chemical space with differentiated ADME‑tox profiles [3].

Co‑Treatment Reference Compound for Drug‑Drug Interaction Risk Assessment

The moderate antagonist potency (2,000 nM) relative to LC‑7 (310 nM) allows this compound to function as a ‘mild PXR blocker’ in co‑treatment experiments, helping investigators differentiate between full and partial PXR antagonism when assessing candidate drug‑drug interaction liabilities [4].

Quote Request

Request a Quote for 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.